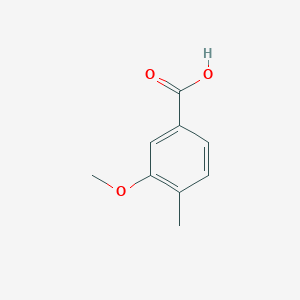

3-Methoxy-4-methylbenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 70224. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methoxy-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-6-3-4-7(9(10)11)5-8(6)12-2/h3-5H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEAVPXDEPGAVDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90221742 | |

| Record name | 4-Methyl-m-anisic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90221742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7151-68-0 | |

| Record name | 3-Methoxy-4-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7151-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-m-anisic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007151680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7151-68-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70224 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methyl-m-anisic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90221742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-m-anisic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.715 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0)

Introduction

3-Methoxy-4-methylbenzoic acid, identified by the CAS number 7151-68-0, is a substituted benzoic acid derivative that serves as a crucial building block in various synthetic applications.[1][2] With its unique arrangement of methoxy, methyl, and carboxylic acid functional groups, this compound is a versatile intermediate in the pharmaceutical, agrochemical, and specialty chemical industries.[1] Its significance lies in its utility as a precursor for complex molecules, including active pharmaceutical ingredients (APIs) for anti-inflammatory, analgesic, cardiovascular, and central nervous system (CNS) drugs.[1] This guide provides an in-depth overview of its properties, synthesis, applications, and analytical methodologies for researchers and professionals in drug development.

Physicochemical and Structural Properties

This compound is typically a white to light yellow crystalline powder.[1][3][4] It is sparingly soluble in water but demonstrates solubility in common organic solvents.[2] Its structural and physical properties are summarized below.

Table 1: Key Physicochemical Properties and Identifiers

| Property | Value | Reference(s) |

| CAS Number | 7151-68-0 | [1][3][5] |

| Synonyms | 3-Methoxy-p-toluic acid, 4-Methyl-m-anisic acid | [3][6] |

| Molecular Formula | C₉H₁₀O₃ | [1][5][7] |

| Molecular Weight | 166.17 g/mol | [1][5] |

| Appearance | White to off-white / light yellow crystalline powder | [1][3] |

| Melting Point | 152 - 158 °C | [3][5][8][9] |

| Boiling Point | 168 °C (Information varies) | [5] |

| Flash Point | 126.2 °C | [5] |

| SMILES String | COc1cc(ccc1C)C(O)=O | |

| InChI Key | CEAVPXDEPGAVDA-UHFFFAOYSA-N | [6] |

| EC Number | 230-486-1 |

Synthesis and Manufacturing

The synthesis of this compound typically involves multi-step organic reactions, often starting from substituted toluenes or phenols through processes like etherification and carboxylation. One documented laboratory-scale protocol is detailed below.

Experimental Protocol: Synthesis

This protocol describes the synthesis of this compound from its corresponding methyl ester precursor.

Objective: To produce this compound via hydrolysis.

Materials:

-

Precursor (e.g., Methyl 3-methoxy-4-methylbenzoate)

-

Sodium Hydroxide (or other base)

-

Water

-

5M Hydrochloric Acid (HCl)

-

Standard reflux and filtration apparatus

Methodology:

-

A solution of the starting ester in methanol is prepared in a round-bottom flask.

-

An aqueous solution of a strong base (e.g., sodium hydroxide) is added to the flask.

-

The mixture is heated to reflux and maintained for approximately 4 hours to ensure complete hydrolysis.[10]

-

After reflux, the methanol is removed from the reaction mixture using a rotary evaporator at reduced pressure.[10]

-

The remaining aqueous residue is diluted with water to dissolve the sodium salt of the carboxylic acid.[10]

-

The solution is filtered to remove any insoluble impurities.[10]

-

The clear filtrate is cooled in an ice bath and acidified by the slow addition of 5M HCl until the product precipitates completely.[10]

-

The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water to remove inorganic salts, and dried in air to yield the final product.[10]

Applications in Research and Drug Development

The compound's true value lies in its versatility as a chemical intermediate.

-

Pharmaceutical Synthesis: It is a key precursor in the multi-step synthesis of various APIs.[1] Its functional groups allow for diverse reactions like amidation and esterification, making it a valuable scaffold in medicinal chemistry for structure-activity relationship (SAR) studies.[1]

-

Antibiotic Research: It is specifically used in the preparation of acyl pentapeptide lactone, which is relevant to research on actinomycin-producing streptomycetes.[8][9]

-

Reported Biological Activity: Some sources indicate that the compound, particularly when biosynthesized by the Beilschmiedia tree, exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria by inhibiting fatty acid synthesis.[5][11]

-

Industrial Chemicals: Beyond pharmaceuticals, it is used to create agrochemicals, dyes, and other specialty chemicals.[1]

Potential Biological Mechanisms of Action

While direct studies on the signaling pathways modulated by this compound are not widely available, research into structurally similar compounds provides valuable context. For instance, a derivative, 4-hydroxy-3-methoxybenzoic acid methyl ester, has been shown to target the Akt/NFκB cell survival signaling pathway in prostate cancer models.[12] This pathway is critical in regulating cell proliferation and apoptosis, making it a key target in oncology. The potential for benzoic acid derivatives to modulate such pathways underscores their importance in drug discovery.

Analytical Methodologies

Accurate quantification and purity assessment are critical for quality control. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and widely used method for analyzing aromatic carboxylic acids like this one.

Experimental Protocol: HPLC-UV Analysis (Representative)

This protocol is adapted from standard methods for similar aromatic acids and provides a reliable framework for analysis.[13]

Objective: To determine the purity and concentration of this compound.

Instrumentation & Reagents:

-

High-Performance Liquid Chromatograph with a UV detector.

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Acetonitrile (HPLC grade), Water (HPLC grade), Phosphoric acid.

-

Reference standard of this compound.

Chromatographic Conditions:

-

Mobile Phase: 50:50 (v/v) Acetonitrile:Water with 0.1% Phosphoric Acid.[13]

-

Flow Rate: 1.0 mL/min.[13]

-

Detection Wavelength: 254 nm (or wavelength of maximum absorbance).[13]

-

Injection Volume: 20 µL.[13]

-

Column Temperature: 30 °C.[13]

Methodology:

-

Standard Preparation: Accurately weigh ~10 mg of the reference standard and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Prepare a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to achieve a concentration within the calibration range.

-

Analysis: Inject the prepared standards and samples into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the sample by comparing its peak area to the calibration curve.

Safety, Handling, and Storage

While not classified as hazardous under the 2012 OSHA Hazard Communication Standard, proper laboratory safety practices are essential.[3]

Table 2: Safety and Handling Information

| Category | Recommendation | Reference(s) |

| Personal Protective Equipment (PPE) | Chemical safety goggles, gloves, N95 dust mask. | |

| Handling | Avoid breathing dust. Avoid contact with skin and eyes. Use in a well-ventilated area. | [3][4] |

| Storage | Store in a cool (10-25°C), dry, and well-ventilated place. Keep container tightly closed. | [3][5] |

| Incompatible Materials | Strong oxidizing agents. | [3] |

| First Aid (Eyes) | Rinse immediately with plenty of water for at least 15 minutes. | [4][14] |

| First Aid (Skin) | Wash off immediately with soap and plenty of water. | [4][14] |

| First Aid (Inhalation) | Move person into fresh air. | [4][14] |

| First Aid (Ingestion) | Clean mouth with water and seek medical attention. | [4][14] |

Conclusion

This compound (CAS 7151-68-0) is a high-value chemical intermediate with established importance in pharmaceutical and industrial synthesis. Its well-defined physicochemical properties, versatile reactivity, and accessibility make it a fundamental building block for developing novel molecules. For researchers and drug development professionals, a thorough understanding of its characteristics, synthesis, and analytical control is paramount to leveraging its full potential in creating next-generation products.

References

- 1. srinichem.com [srinichem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. fishersci.com [fishersci.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. This compound | 7151-68-0 | FM37499 [biosynth.com]

- 6. Benzoic acid, 3-methoxy-4-methyl- [webbook.nist.gov]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. This compound | 7151-68-0 [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. from p-toluic acid to 3-Meo-4-methyl-amphetamine , Hive Methods Discourse [chemistry.mdma.ch]

- 11. All about the 3-Methoxy 4-Methyl Methyl Benzoate [jaiswaminarayanmultichem.in]

- 12. 4-Hydroxy-3-Methoxybenzoic Acid Methyl Ester: A Curcumin Derivative Targets Akt/NFκB Cell Survival Signaling Pathway: Potential for Prostate Cancer Management - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide on the Physicochemical Properties of 3-Methoxy-4-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-4-methylbenzoic acid, also known as 3-methoxy-p-toluic acid or 4-methyl-m-anisic acid, is an aromatic carboxylic acid. It serves as a crucial intermediate in the synthesis of various organic molecules, most notably in the pharmaceutical industry. Its structural features, including a carboxylic acid group, a methoxy (B1213986) group, and a methyl group on the benzene (B151609) ring, dictate its chemical reactivity and physical properties. This guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with experimental protocols and a visual representation of a key analytical workflow. A significant application of this compound is its role as a key starting material in the synthesis of Zafirlukast, a leukotriene receptor antagonist used for the maintenance treatment of asthma.

Core Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O₃ | [1][2] |

| Molecular Weight | 166.17 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 152-154 °C | [1][3][4][5] |

| Boiling Point | 168-170 °C (at 11 Torr) | [4][5] |

| Density | 1.168 ± 0.06 g/cm³ (Predicted) | [4][5] |

| Flash Point | 126.2 °C | |

| pKa | 4.25 ± 0.10 (Predicted) | [5] |

| LogP | 1.70180 |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These represent standard experimental procedures for the characterization of solid aromatic carboxylic acids.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity.

Methodology:

-

Sample Preparation: A small amount of the dry this compound is finely powdered using a mortar and pestle.

-

Capillary Tube Loading: A capillary tube, sealed at one end, is tapped open-end-down into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating and Observation: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting range is reported as T1-T2.

Boiling Point Determination under Reduced Pressure

For compounds that may decompose at their atmospheric boiling point, determination under reduced pressure is necessary.

Methodology:

-

Apparatus Setup: A small-scale distillation apparatus is assembled, including a flask containing the sample, a condenser, a receiving flask, and a connection to a vacuum pump. A pressure gauge (manometer) is included in the system to monitor the pressure.

-

Sample Introduction: A small quantity of this compound is placed in the distillation flask along with a boiling chip to ensure smooth boiling.

-

Pressure Reduction: The system is evacuated to the desired pressure (e.g., 11 Torr).

-

Heating: The sample is gradually heated.

-

Boiling Point Observation: The temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer is recorded as the boiling point at that specific pressure.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

Methodology:

-

Solution Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol (B145695) to ensure solubility) to create a solution of known concentration.

-

Titration Setup: A calibrated pH electrode is immersed in the solution, which is continuously stirred. A standardized solution of a strong base (e.g., 0.1 M NaOH) is placed in a burette.

-

Titration Procedure: The basic solution is added to the acidic solution in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

Data Analysis: A titration curve is generated by plotting the pH (y-axis) versus the volume of titrant added (x-axis).

-

pKa Determination: The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized by the base. This corresponds to the midpoint of the steepest part of the titration curve.

Mandatory Visualization

The following diagram illustrates a generalized experimental workflow for the determination of the melting point of a solid organic compound like this compound.

References

An In-depth Technical Guide to 3-Methoxy-4-methylbenzoic Acid: Molecular Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Methoxy-4-methylbenzoic acid, a key intermediate in the pharmaceutical and chemical industries. The document details its molecular structure, functional groups, and physicochemical properties. It also includes a representative experimental protocol for its esterification and explores its role in the synthesis of therapeutic agents, highlighting a relevant signaling pathway. This guide is intended to be a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and drug development.

Molecular Structure and Functional Groups

This compound, also known as 3-methoxy-p-toluic acid or 4-methyl-m-anisic acid, is an aromatic carboxylic acid with the chemical formula C₉H₁₀O₃. Its molecular structure consists of a benzene (B151609) ring substituted with three functional groups: a carboxylic acid group (-COOH) at position 1, a methoxy (B1213986) group (-OCH₃) at position 3, and a methyl group (-CH₃) at position 4.

The presence of these functional groups imparts specific chemical properties to the molecule. The carboxylic acid group is acidic and can participate in reactions such as esterification and amidation.[1] The methoxy group is an electron-donating group, which can influence the reactivity of the aromatic ring. The methyl group is a weakly activating group. The interplay of these functional groups makes this compound a versatile building block in organic synthesis.[2]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O₃ | [2] |

| Molecular Weight | 166.17 g/mol | [2] |

| CAS Number | 7151-68-0 | [2] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 152-154 °C | |

| pKa (estimated) | ~4 | [3] |

| logP (predicted) | 1.7 | |

| Solubility | Sparingly soluble in water, soluble in organic solvents. | [4] |

Spectroscopic Data

| Spectroscopy | Key Features and Expected Peaks |

| ¹H NMR | - Aromatic protons (Ar-H): Signals in the range of 7.0-8.0 ppm. - Methoxy protons (-OCH₃): A singlet around 3.8 ppm. - Methyl protons (-CH₃): A singlet around 2.2 ppm. - Carboxylic acid proton (-COOH): A broad singlet, typically downfield (>10 ppm). |

| ¹³C NMR | - Carboxylic carbon (C=O): Signal around 170 ppm. - Aromatic carbons (Ar-C): Signals between 110-160 ppm. - Methoxy carbon (-OCH₃): Signal around 55 ppm. - Methyl carbon (-CH₃): Signal around 20 ppm. |

| IR Spectroscopy | - O-H stretch (carboxylic acid): Broad band around 3000 cm⁻¹. - C=O stretch (carboxylic acid): Strong band around 1700 cm⁻¹. - C-O stretch (methoxy and carboxylic acid): Bands in the 1200-1300 cm⁻¹ region. - Aromatic C=C stretches: Bands in the 1450-1600 cm⁻¹ region. |

Experimental Protocols: Esterification

The following is a representative experimental protocol for the esterification of this compound to form methyl 3-methoxy-4-methylbenzoate, based on a patented process.

Objective: To synthesize methyl 3-methoxy-4-methylbenzoate from this compound.

Materials:

-

3-hydroxy-4-methylbenzoic acid

-

This compound

-

Potassium hydroxide (B78521) (KOH)

-

Dimethyl sulphate ((CH₃)₂SO₄)

-

Water

Procedure:

-

In a suitable reaction vessel, dissolve 55.8 g (0.37 mol) of 3-hydroxy-4-methylbenzoic acid and 13.5 g (0.08 mol) of this compound along with 55.8 g (1.0 mol) of potassium hydroxide in 300 ml of water.[5]

-

Heat the mixture to 40 °C.

-

Add 147 g (1.16 mol) of dimethyl sulphate dropwise to the solution over approximately 3 hours.[5]

-

During the addition, maintain the pH of the reaction mixture between 10.8 and 11 by adding a solution of potassium hydroxide as needed.[5]

-

After the addition is complete, continue stirring the mixture for an additional 30 minutes.[5]

-

Separate the resulting ester from the reaction mixture.

-

Wash the isolated ester with water.

-

Dry the product in vacuo to obtain methyl 3-methoxy-4-methylbenzoate.[5]

Role in Drug Development and Signaling Pathways

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Notably, it is a precursor for the synthesis of Finerenone, a non-steroidal, selective mineralocorticoid receptor (MR) antagonist used in the treatment of chronic kidney disease associated with type 2 diabetes.

Finerenone Signaling Pathway:

Finerenone's mechanism of action involves the blockade of the mineralocorticoid receptor. Overactivation of the MR by aldosterone (B195564) leads to the transcription of genes that promote inflammation and fibrosis in tissues like the kidneys and heart.[6] Finerenone, by antagonizing the MR, inhibits these downstream effects.[6]

The diagram below illustrates the signaling pathway affected by Finerenone.

Conclusion

This compound is a compound of significant interest to the scientific and pharmaceutical communities. Its well-defined molecular structure and the reactivity of its functional groups make it an important building block for the synthesis of more complex molecules, including active pharmaceutical ingredients. This guide has provided a detailed overview of its key properties, a representative experimental protocol, and its application in the development of a clinically relevant drug, Finerenone. Further research into the applications and synthesis of this versatile intermediate is likely to yield new opportunities in drug discovery and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. srinichem.com [srinichem.com]

- 3. quora.com [quora.com]

- 4. Benzoic acid, 3-methoxy-4-methyl- [webbook.nist.gov]

- 5. Zafirlukast Is a Promising Scaffold for Selectively Inhibiting TNFR1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of action of Finerenone? [synapse.patsnap.com]

The Biological Activity of 3-Methoxy-4-methylbenzoic Acid: A Technical Overview for Drug Discovery Professionals

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

3-Methoxy-4-methylbenzoic acid, a naturally occurring fatty acid derivative biosynthesized by the Beilschmiedia tree, has garnered attention for its documented antibacterial properties and its crucial role as a chemical intermediate in the synthesis of prominent pharmaceutical agents. This technical guide provides a comprehensive review of the current, albeit limited, understanding of the biological activities of this compound. It summarizes its known antibacterial effects, potential mechanisms of action, and its application in the synthesis of drugs targeting respiratory and cardiovascular diseases. This document also highlights the significant gaps in the existing research, particularly the lack of quantitative data and in-depth mechanistic studies in eukaryotic systems. Detailed experimental protocols for assessing antibacterial and anti-inflammatory activities are provided to facilitate future research into this promising molecule.

Introduction

This compound is an aromatic carboxylic acid with the molecular formula C₉H₁₀O₃. Its structure, featuring a benzoic acid core with methoxy (B1213986) and methyl substitutions, makes it a versatile scaffold in organic synthesis. While its primary current application lies in its role as a key starting material for the synthesis of drugs such as the anti-asthmatic agent Zafirlukast and the non-steroidal mineralocorticoid receptor antagonist Finerenone, preliminary studies indicate that the compound itself possesses intrinsic biological activity.[1] This guide aims to consolidate the available information on the biological activities of this compound and to provide a framework for future investigation.

Antibacterial Activity

The most frequently cited biological activity of this compound is its antibacterial effect against both Gram-positive and Gram-negative bacteria.[2][3] The proposed mechanism for this activity is the inhibition of bacterial fatty acid synthesis.[2][3] Fatty acid biosynthesis is an essential pathway for bacterial survival, making it an attractive target for antimicrobial agents.

Quantitative Antibacterial Data

A thorough review of the available scientific literature reveals a notable absence of specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values, for this compound against a standardized panel of bacterial strains. To facilitate comparative analysis in future studies, the following table outlines a standard format for presenting such data.

| Bacterial Strain | Gram Type | ATCC Number | MIC Range (µg/mL) - Hypothetical Data |

| Staphylococcus aureus | Gram-positive | 25923 | Data Not Available |

| Bacillus subtilis | Gram-positive | 6633 | Data Not Available |

| Escherichia coli | Gram-negative | 25922 | Data Not Available |

| Pseudomonas aeruginosa | Gram-negative | 27853 | Data Not Available |

Note: The MIC values in this table are for illustrative purposes only and are not based on experimental results for this compound, as such data was not found in the reviewed literature.

Experimental Protocol: Broth Microdilution for MIC Determination

The following is a detailed protocol for determining the MIC of this compound, a standard method used in microbiology.

Materials:

-

This compound

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

Bacterial strains (e.g., from ATCC)

-

Spectrophotometer

-

Dimethyl sulfoxide (B87167) (DMSO) for dissolving the compound

-

Sterile saline solution (0.85%)

-

Incubator

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL.

-

Bacterial Inoculum Preparation: Culture the bacterial strains overnight on appropriate agar (B569324) plates. Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

Serial Dilution: In the 96-well plate, perform a two-fold serial dilution of the this compound stock solution with MHB to achieve a range of desired concentrations (e.g., from 512 µg/mL to 1 µg/mL).

-

Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions.

-

Controls: Include a positive control (MHB with inoculum, no compound) and a negative control (MHB only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.

Role as a Pharmaceutical Intermediate

This compound is a critical building block in the synthesis of several commercially important drugs. This underscores the compound's chemical stability and reactivity, which are valuable attributes in medicinal chemistry.

Synthesis of Zafirlukast

Zafirlukast is a leukotriene receptor antagonist used for the maintenance treatment of asthma. This compound serves as a key precursor in its multi-step synthesis.

Synthesis of Finerenone

Finerenone is a non-steroidal mineralocorticoid receptor antagonist used to treat chronic kidney disease associated with type 2 diabetes. The synthesis of Finerenone also utilizes this compound as a starting material.

Potential Anti-Inflammatory, Cardiovascular, and CNS Activities

While direct evidence is lacking for this compound, its role as an intermediate for drugs with anti-inflammatory and cardiovascular applications suggests that the parent molecule or its derivatives could possess related activities. Research into structurally similar benzoic acid derivatives has shown a range of biological effects, including anti-inflammatory and cardiovascular benefits. However, dedicated studies are required to determine if this compound itself exhibits such properties.

Experimental Protocol: In Vitro Anti-Inflammatory Assay (Nitric Oxide Scavenging)

This protocol describes a common in vitro assay to screen for potential anti-inflammatory activity by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS)

-

This compound

-

Griess Reagent

-

MTT assay kit for cell viability

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.

-

Nitrite (B80452) Measurement: Collect the cell culture supernatant. Mix 100 µL of the supernatant with 100 µL of Griess Reagent and incubate at room temperature for 10 minutes.

-

Data Analysis: Measure the absorbance at 540 nm. The concentration of nitrite, an indicator of NO production, is determined from a sodium nitrite standard curve.

-

Cell Viability: Perform an MTT assay on the remaining cells to ensure that the observed reduction in NO is not due to cytotoxicity.

Signaling Pathways and Experimental Workflows

Given the limited research, no specific signaling pathways have been definitively associated with the biological activity of this compound in eukaryotic cells. However, based on its proposed antibacterial mechanism, a diagram of the bacterial fatty acid synthesis pathway is provided as a potential target. Additionally, a general experimental workflow for screening the biological activity of this compound is presented.

References

The Enigmatic Origins of 3-Methoxy-4-methylbenzoic Acid: A Technical Guide to its Natural Sources and Biosynthesis

For Immediate Release

This technical guide provides a comprehensive overview of the current scientific understanding of 3-Methoxy-4-methylbenzoic acid, a molecule of interest to researchers, scientists, and drug development professionals. While this compound is utilized in various synthetic applications, its natural origins and biosynthetic pathways remain largely unelucidated in peer-reviewed scientific literature. This document summarizes the available information and highlights critical knowledge gaps, offering a foundation for future research.

Natural Sources: An Unconfirmed Postulation

Commercial and chemical information databases have occasionally suggested that this compound is biosynthesized by trees of the Beilschmiedia genus. However, a thorough review of phytochemical studies conducted on various Beilschmiedia species has not yielded any primary scientific literature confirming the isolation and identification of this specific compound.[1][2][3][4][5][6][7][8] The genus Beilschmiedia is a rich source of a diverse array of other secondary metabolites, including alkaloids, endiandric acids, lignans, neolignans, and flavonoids.[1]

Given the absence of direct evidence, the claim of Beilschmiedia as a natural source for this compound should be considered unsubstantiated pending further phytochemical investigation.

Biosynthesis: A Hypothesized Pathway

While the specific biosynthetic pathway for this compound has not been elucidated, a hypothetical pathway can be proposed based on the well-established biosynthesis of benzoic acid and related phenolic compounds in plants.[9][10][11]

The biosynthesis is presumed to originate from the shikimate pathway, leading to the formation of L-phenylalanine. From there, the general phenylpropanoid pathway is initiated.

General Benzoic Acid Biosynthesis

The formation of the benzoic acid backbone in plants primarily follows these steps:

-

Deamination of L-phenylalanine: The enzyme phenylalanine ammonia-lyase (PAL) catalyzes the removal of an amino group from L-phenylalanine to produce trans-cinnamic acid.

-

Side-chain shortening: The three-carbon side chain of trans-cinnamic acid is shortened by two carbons to yield benzoic acid. This can occur via two main routes:

-

β-oxidative pathway: This CoA-dependent pathway is analogous to fatty acid oxidation.

-

Non-β-oxidative pathway: This CoA-independent pathway proceeds through different intermediates.

-

Hypothetical Tailoring Steps for this compound

To arrive at the final structure of this compound, a series of tailoring reactions, including hydroxylation, methylation, and methoxylation, must occur on a benzoic acid precursor. The precise order of these events is unknown. A plausible, though speculative, sequence is as follows:

-

Hydroxylation: A hydroxyl group is introduced at the 4-position of a benzoic acid intermediate, likely catalyzed by a cytochrome P450-dependent monooxygenase.

-

C-Methylation: A methyl group is added at the 4-position. This could theoretically be catalyzed by a C-methyltransferase, using S-adenosyl-L-methionine (SAM) as the methyl donor. Aromatic C-methyltransferases are relatively rare in plants.

-

O-Methylation: The hydroxyl group at the 3-position is methylated to a methoxy (B1213986) group. This reaction is commonly catalyzed by O-methyltransferases (OMTs), which also utilize SAM as the methyl donor.[12][13][14][15]

It is also possible that the methylation and methoxylation patterns are established on an earlier intermediate in the phenylpropanoid pathway, such as p-coumaric acid or caffeic acid, before the side chain is shortened.

Quantitative Data

Currently, there is no published quantitative data on the concentration of this compound in any natural source.

| Natural Source | Plant Part | Concentration | Analytical Method | Reference |

| Not Reported | Not Applicable | Not Reported | Not Applicable | Not Applicable |

Experimental Protocols

Due to the lack of confirmed natural sources, no specific protocols for the extraction, isolation, and quantification of this compound from a biological matrix have been published. However, a general methodology for the analysis of phenolic acids from plant material can be adapted for exploratory research.

General Adapted Protocol for Extraction and Analysis of Benzoic Acid Derivatives

Objective: To extract and analyze benzoic acid derivatives from a plant sample.

Materials:

-

Dried and powdered plant material

-

Methanol or ethanol (B145695) (80% aqueous solution)

-

Ethyl acetate (B1210297)

-

Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (B86663)

-

Ultrasonic bath

-

Centrifuge

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or Mass Spectrometer (MS)

Procedure:

-

Extraction:

-

Macerate the powdered plant material in 80% methanol.

-

Use an ultrasonic bath to enhance extraction efficiency.

-

Centrifuge the mixture and collect the supernatant.

-

Repeat the extraction process on the plant residue.

-

Combine the supernatants and concentrate using a rotary evaporator.

-

-

Acid Hydrolysis:

-

Resuspend the crude extract in water and acidify with HCl to a pH of 2-3.

-

Heat the mixture to hydrolyze any glycosidic bonds.

-

-

Liquid-Liquid Partitioning:

-

Partition the acidified aqueous extract with ethyl acetate.

-

Collect the ethyl acetate phase, which will contain the free phenolic acids.

-

Dry the ethyl acetate phase with anhydrous sodium sulfate and evaporate to dryness.

-

-

Analysis:

-

Reconstitute the dried extract in a suitable solvent (e.g., methanol).

-

Analyze the sample using HPLC-DAD or LC-MS.

-

Use an authentic standard of this compound for comparison of retention time and spectral data for identification and for quantification.

-

Conclusion and Future Directions

The natural occurrence and biosynthesis of this compound represent a significant gap in our understanding of plant secondary metabolism. The unsubstantiated claims of its presence in the Beilschmiedia genus highlight the need for rigorous phytochemical screening of this and other plant species.

Future research should focus on:

-

Phytochemical Screening: Broad screening of plant species, particularly within the Lauraceae family, to identify a verifiable natural source of this compound.

-

Biosynthetic Pathway Elucidation: Once a natural source is confirmed, transcriptomic and genomic analyses can be employed to identify candidate genes for the tailoring enzymes (hydroxylases, methyltransferases) involved in its biosynthesis.

-

Enzyme Characterization: In vitro and in vivo characterization of these candidate enzymes will be crucial to definitively establish the biosynthetic pathway.

A deeper understanding of the natural origins and biosynthesis of this compound could open new avenues for its sustainable production and provide insights into the chemical diversity of the plant kingdom.

References

- 1. researchgate.net [researchgate.net]

- 2. Phytochemical Analysis and In Vitro Antioxidant and Antibacterial Activity of Different Solvent Extracts of Beilschmiedia roxburghiana Nees Stem Barks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical compositions and biological activities of the essential oils of Beilschmiedia madang Blume (Lauraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemical constituents and acetylcholinesterase inhibitory activity of Beilschmiedia insignis Gamble | Bulletin of the Chemical Society of Ethiopia [ajol.info]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. A familiar ring to it: biosynthesis of plant benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 4. Biogenesis of Benzoic Acids as Precursors [tu-braunschweig.de]

- 11. researchgate.net [researchgate.net]

- 12. In silico analysis of methyltransferase domains involved in biosynthesis of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Regulation of Plant Secondary Metabolism and Associated Specialized Cell Development by MYBs and bHLHs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Functional Diversification and Structural Origins of Plant Natural Product Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. O-Methylation of benzaldehyde derivatives by "lignin specific" caffeic acid 3-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of 3-Methoxy-4-methylbenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the solubility characteristics of 3-Methoxy-4-methylbenzoic acid, a key intermediate in the synthesis of pharmaceuticals such as Zafirlukast (B1683622).[1][2] Due to the limited availability of precise quantitative solubility data for this specific compound in the public domain, this guide synthesizes available qualitative data, discusses expected solubility based on structurally similar compounds, and outlines detailed experimental protocols for its determination. This document is intended to serve as a valuable resource for researchers and professionals involved in process development, formulation, and chemical synthesis where this compound is utilized.

Introduction

This compound (CAS No: 7151-68-0) is a white to off-white crystalline powder with a molecular formula of C₉H₁₀O₃ and a molecular weight of 166.17 g/mol .[2][3] Its structure, featuring a carboxylic acid group, a methoxy (B1213986) group, and a methyl group on a benzene (B151609) ring, imparts a specific polarity and potential for hydrogen bonding that dictates its solubility in various solvents. Understanding the solubility of this compound is critical for optimizing reaction conditions, purification processes, and formulation strategies in the pharmaceutical and chemical industries.

Solubility Profile

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility Description |

| Anhydrous Formic Acid | Freely Soluble |

| Dimethylformamide (DMF) | Sparingly Soluble |

| Diethyl Ether | Very Slightly Soluble |

| Dichloromethane (MDC) | Very Slightly Soluble |

| Alcohol (e.g., Ethanol) | Practically Insoluble |

| Water | Practically Insoluble |

Source:

Based on the general principles of "like dissolves like" and the known solubility of similar substituted benzoic acids, we can infer its likely behavior in other common organic solvents.[4][5] The presence of the polar carboxylic acid and methoxy groups suggests some affinity for polar solvents. However, the nonpolar benzene ring and methyl group contribute to its solubility in less polar environments. The interplay of these functional groups results in the observed solubility characteristics. For instance, the low solubility in alcohols and water can be attributed to the energetic cost of disrupting the strong hydrogen bonding networks of these solvents to accommodate the less polar bulk of the this compound molecule.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental methods are necessary. The following are detailed protocols for commonly used techniques in solubility determination.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a solvent.

Protocol:

-

Saturation: An excess amount of this compound is added to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel.

-

Equilibration: The mixture is agitated using a magnetic stirrer or a shaker bath at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation. Care must be taken to maintain the temperature during this step to prevent precipitation or further dissolution.

-

Solvent Evaporation: A precisely measured volume of the clear supernatant is transferred to a pre-weighed container. The solvent is then carefully evaporated under reduced pressure or in a fume hood.

-

Mass Determination: The container with the dried solute is weighed, and the mass of the dissolved this compound is determined.

-

Calculation: The solubility is expressed as grams of solute per 100 g of solvent or other appropriate units.

Isothermal Shake-Flask Method followed by UV-Vis Spectroscopy

This method is suitable for compounds with a chromophore, allowing for quantification using UV-Vis spectroscopy.

Protocol:

-

Standard Curve Preparation: A series of standard solutions of this compound of known concentrations in the solvent of interest are prepared. The absorbance of each standard is measured at the wavelength of maximum absorbance (λmax) to construct a standard curve.

-

Saturation and Equilibration: As described in the gravimetric method, a saturated solution is prepared and allowed to reach equilibrium.

-

Sampling and Dilution: A small, precise volume of the clear saturated solution is withdrawn and diluted with the same solvent to a concentration that falls within the linear range of the standard curve.

-

Spectroscopic Measurement: The absorbance of the diluted sample is measured at λmax.

-

Concentration Determination: The concentration of this compound in the diluted sample is determined from the standard curve. The solubility in the saturated solution is then calculated by accounting for the dilution factor.

Logical and Experimental Workflows

Visualizing the workflows involved in solubility studies and the application of this compound in synthesis can aid in understanding the practical context.

Caption: A generalized workflow for the experimental determination of solubility.

Caption: Simplified synthetic route to Zafirlukast utilizing this compound.

Conclusion

While quantitative solubility data for this compound remains a gap in the readily accessible scientific literature, this guide provides a foundational understanding of its solubility characteristics based on available qualitative data and the behavior of analogous compounds. The detailed experimental protocols provided herein offer a clear path for researchers to determine precise solubility values in various organic solvents, which is essential for the efficient and effective use of this important pharmaceutical intermediate. The logical workflows presented visually articulate the processes of solubility determination and its application in complex organic synthesis.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Methoxy-4-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Methoxy-4-methylbenzoic acid, a key intermediate in pharmaceutical synthesis. This document details its melting point, and outlines experimental protocols for the determination of its key characteristics. Furthermore, it explores its role in synthetic chemistry and its biological activities, supported by detailed diagrams to illustrate experimental workflows and molecular pathways.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[1][2] Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀O₃ | [1][3] |

| Molecular Weight | 166.17 g/mol | [1][3] |

| Melting Point | 152-154 °C | [3][4] |

| Boiling Point | 168-170 °C (at 11 Torr) | |

| CAS Number | 7151-68-0 | [3][4] |

Table 1: Physicochemical Data for this compound

Experimental Protocols

Determination of Melting Point

The melting point of this compound is a critical indicator of its purity. A standard method for its determination involves the use of a capillary melting point apparatus.

Protocol:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, and the temperature is gradually increased at a rate of 1-2 °C per minute near the expected melting point.

-

Observation: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. For a pure compound, this range is typically narrow.

Determination of Solubility

The solubility of this compound in various solvents can be determined using the equilibrium solubility method.

Protocol:

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent of interest in a sealed vial.

-

Equilibration: The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Sample Analysis: The saturated solution is filtered to remove any undissolved solid. The concentration of the dissolved this compound in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

Determination of Acid Dissociation Constant (pKa)

The pKa value, which indicates the acidity of the carboxylic acid group, can be determined by potentiometric titration.

Protocol:

-

Sample Preparation: A solution of this compound of known concentration is prepared in a suitable solvent system (e.g., a mixture of water and an organic solvent).

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., sodium hydroxide) while the pH is monitored using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Synthesis of this compound

This compound can be synthesized from 3-hydroxy-4-methylbenzoic acid through a methylation reaction. The following is a representative experimental protocol.

Protocol:

-

Reaction Setup: 26.9 g of 3-hydroxy-4-methylbenzoic acid is suspended in 110 ml of methanol (B129727).

-

Addition of Reagents: 54.2 g of dimethyl sulfate (B86663) is added to the suspension. Subsequently, 117 ml of 30% sodium hydroxide (B78521) solution is added dropwise over a period of 40 minutes, causing the temperature to rise to the boiling point and forming a clear solution.

-

Reaction and Workup: The reaction mixture is refluxed for 4 hours. After cooling, the methanol is evaporated under reduced pressure. The residue is diluted with water to dissolve the sodium salts. The product can then be precipitated by acidification and isolated by filtration.

References

Spectroscopic Profile of 3-Methoxy-4-methylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Methoxy-4-methylbenzoic acid, a key intermediate in organic synthesis and pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for compound identification, structural elucidation, and quality control.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet (broad) | 1H | -COOH |

| 7.64 | Doublet | 1H | Ar-H |

| 7.56 | Singlet | 1H | Ar-H |

| 7.23 | Doublet | 1H | Ar-H |

| 3.90 | Singlet | 3H | -OCH₃ |

| 2.23 | Singlet | 3H | Ar-CH₃ |

Solvent: CDCl₃, Instrument Frequency: 90 MHz[1]

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Carbon Assignment |

| 172.0 | -COOH |

| 157.9 | C-OCH₃ |

| 132.8 | C-CH₃ |

| 130.6 | Ar-CH |

| 123.6 | C-COOH |

| 121.7 | Ar-CH |

| 110.1 | Ar-CH |

| 55.6 | -OCH₃ |

| 16.4 | -CH₃ |

Solvent: CDCl₃

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Strong, Broad | O-H stretch (Carboxylic Acid) |

| 2920-2980 | Medium | C-H stretch (Alkyl) |

| 1680-1710 | Strong | C=O stretch (Carboxylic Acid) |

| 1600-1615 | Medium | C=C stretch (Aromatic) |

| 1250-1300 | Strong | C-O stretch (Aryl Ether) |

| 1020-1040 | Medium | C-O stretch (Aryl Ether) |

Mass Spectrometry (MS)

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| 166 | ~100 | [M]⁺ (Molecular Ion) |

| 151 | ~50 | [M - CH₃]⁺ |

| 135 | ~30 | [M - OCH₃]⁺ or [M - H₂O - H]⁺ |

| 123 | ~20 | [M - COOH]⁺ |

| 108 | ~40 | [M - COOH - CH₃]⁺ |

| 77 | ~25 | [C₆H₅]⁺ |

Ionization Method: Electron Ionization (EI)[2]

Experimental Protocols

The following sections provide detailed methodologies for the acquisition of the presented spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of this compound is accurately weighed and dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) within a standard 5 mm NMR tube. The sample is gently agitated to ensure complete dissolution.

Instrumentation: A 90 MHz NMR spectrometer was utilized for the acquisition of the ¹H NMR spectrum. For ¹³C NMR, a spectrometer with a frequency of at least 50 MHz is typically employed.

¹H NMR Data Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a spectral width of 0-15 ppm, a sufficient number of scans to achieve an adequate signal-to-noise ratio, and a relaxation delay of 1-5 seconds between scans.

¹³C NMR Data Acquisition: A proton-decoupled pulse sequence, such as a standard PENDANT or DEPT, is used to obtain the carbon spectrum. Due to the low natural abundance of the ¹³C isotope, a significantly larger number of scans is required compared to ¹H NMR. The spectral width is typically set from 0 to 220 ppm.

Infrared (IR) Spectroscopy

Sample Preparation: The solid sample of this compound is prepared for analysis using the KBr (potassium bromide) pellet method. A small amount of the sample (1-2 mg) is intimately mixed and ground with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle. The resulting fine powder is then compressed in a die under high pressure to form a thin, transparent pellet.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

Data Acquisition: A background spectrum of a pure KBr pellet is first recorded. The sample pellet is then placed in the sample holder, and the spectrum is acquired over the mid-IR range (typically 4000-400 cm⁻¹). The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

Mass Spectrometry (MS)

Sample Introduction: For a volatile and thermally stable compound like this compound, a direct insertion probe or gas chromatography (GC) inlet can be used to introduce the sample into the mass spectrometer.

Ionization: Electron Ionization (EI) is the standard method employed. The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). A detector then records the abundance of each ion, generating a mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Reactivity of the Carboxylic Acid Group in 3-Methoxy-4-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the carboxylic acid group in 3-Methoxy-4-methylbenzoic acid, a key intermediate in pharmaceutical synthesis.[1][2][3] The electronic effects of the methoxy (B1213986) and methyl substituents significantly influence the reactivity of the carboxylic acid moiety, making it a versatile building block for the synthesis of complex organic molecules. This document details key transformations including esterification, amide formation, reduction, and conversion to acyl halides, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to support research and development activities.

Electronic and Steric Influences on Reactivity

The reactivity of the carboxylic acid group in this compound is modulated by the electronic properties of the substituents on the benzene (B151609) ring. The methoxy group at the meta-position (-OCH₃) exerts a -I (inductive) and a +M (mesomeric) effect. The methyl group at the para-position (-CH₃) exhibits a +I and a weak +H (hyperconjugation) effect. These electron-donating groups increase the electron density on the benzene ring and can influence the acidity and electrophilicity of the carbonyl carbon of the carboxylic acid group.[4][5] While electron-donating groups generally decrease the acidity of benzoic acids, the specific positioning of these groups in this compound provides a unique reactivity profile that is valuable in organic synthesis.[4][5][6]

Key Reactions of the Carboxylic Acid Group

The carboxylic acid functionality of this compound allows for a variety of important chemical transformations.

Esterification

Esterification is a fundamental reaction for protecting the carboxylic acid group or for synthesizing ester derivatives with potential biological activity. The most common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.[7]

Quantitative Data for Esterification of this compound

| Alcohol | Catalyst | Reaction Conditions | Yield (%) | Reference |

| Methanol (B129727) | Acetyl Chloride | Stirred for 36 hours | 98% | [8] |

| Methanol | Sulfuric Acid | Reflux for several hours | Not specified | [7] |

| Methanol | Dimethyl Sulphate / KOH | 40°C, 3 hours | 98% (from a mixture) | [9] |

Experimental Protocol: Synthesis of Methyl 3-Methoxy-4-methylbenzoate [8]

-

Materials:

-

This compound (6.0 g)

-

Methanol (120 ml)

-

Acetyl chloride (6 ml)

-

-

Procedure:

-

A solution of this compound in methanol is prepared.

-

Acetyl chloride is added to the solution.

-

The mixture is stirred for 36 hours.

-

The solution is evaporated.

-

The residue is redissolved in methanol and evaporated again to yield the product.

-

-

Purification: The procedure described yields methyl 3-methoxy-4-methylbenzoate as a colorless oil.[8]

Workflow for Fischer Esterification

Caption: General experimental workflow for Fischer esterification.

Amide Formation

The conversion of the carboxylic acid to an amide is a critical transformation in the synthesis of many pharmaceuticals. This can be achieved by first converting the carboxylic acid to a more reactive acyl chloride, followed by reaction with an amine, or through direct coupling of the carboxylic acid and amine using a coupling agent.[10][11]

Quantitative Data for Amide Formation

Experimental Protocol: General Amide Formation via Acyl Chloride [10]

-

Step 1: Synthesis of 3-Methoxy-4-methylbenzoyl chloride

-

Materials:

-

This compound

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

Catalytic DMF

-

Anhydrous solvent (e.g., DCM or Toluene)

-

-

Procedure:

-

To a solution of this compound in the anhydrous solvent, add a few drops of DMF.

-

Slowly add an excess of the chlorinating agent (e.g., thionyl chloride).

-

The reaction mixture is typically stirred at room temperature or gently heated until the evolution of gas ceases.

-

The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude acyl chloride, which is often used directly in the next step.

-

-

-

Step 2: Amide Synthesis

-

Materials:

-

3-Methoxy-4-methylbenzoyl chloride

-

Primary or secondary amine

-

Base (e.g., triethylamine (B128534) or pyridine)

-

Anhydrous solvent (e.g., DCM)

-

-

Procedure:

-

Dissolve the amine and the base in the anhydrous solvent and cool in an ice bath.

-

Add a solution of 3-Methoxy-4-methylbenzoyl chloride in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

The reaction is quenched with water, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated to give the amide, which can be purified by recrystallization or chromatography.

-

-

Signaling Pathway for Amide Formation using a Coupling Agent

Caption: Mechanism of amide formation using a coupling agent.

Reduction to an Alcohol

The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).[12][13] This transformation is valuable for synthesizing alcohol derivatives.

Quantitative Data for Reduction

| Reducing Agent | Reaction Conditions | Product | Yield (%) | Reference |

| LiAlH₄ | Reflux in ether for 2h | (3-methoxy-4-methylphenyl)methanol | 80% | [14] |

Experimental Protocol: Reduction of this compound with LiAlH₄ [14]

-

Materials:

-

This compound (47.4 g)

-

Lithium aluminum hydride (LiAlH₄) (21.5 g)

-

Anhydrous ether (750 ml)

-

Water

-

5M NaOH

-

K₂CO₃

-

-

Procedure:

-

A suspension of LiAlH₄ in anhydrous ether is prepared in a reaction flask.

-

A suspension of this compound in ether is added dropwise to the LiAlH₄ suspension.

-

The mixture is refluxed for 2 hours.

-

After cooling, the reaction is carefully quenched by the sequential addition of water and NaOH solution.

-

K₂CO₃ is added, and the mixture is stirred.

-

The solid is filtered off and washed with ether.

-

The filtrate is processed to yield the product.

-

-

Purification: The product, (3-methoxy-4-methylphenyl)methanol, can be purified by distillation.[14]

Experimental Workflow for LAH Reduction

Caption: Experimental workflow for the LAH reduction of a carboxylic acid.

Conversion to Acyl Halide

The conversion of the carboxylic acid to an acyl halide, typically an acyl chloride, is a common strategy to activate the carboxyl group for subsequent nucleophilic acyl substitution reactions, such as amide and ester formation. Thionyl chloride (SOCl₂) and oxalyl chloride are frequently used reagents for this transformation.[9]

Experimental Protocol: Synthesis of 3-Methoxy-4-methylbenzoyl chloride

A specific protocol for the synthesis of 3-Methoxy-4-methylbenzoyl chloride has been reported, although the yield was not specified in the available literature. A general procedure using thionyl chloride is as follows:

-

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Catalytic DMF (optional)

-

Anhydrous solvent (e.g., toluene (B28343) or DCM)

-

-

Procedure:

-

This compound is suspended or dissolved in an anhydrous solvent.

-

A catalytic amount of DMF can be added.

-

Thionyl chloride is added, and the mixture is heated to reflux.

-

The reaction is monitored by the cessation of gas evolution (HCl and SO₂).

-

Excess thionyl chloride and the solvent are removed by distillation or under reduced pressure.

-

-

Purification: The resulting acyl chloride is often used in the next step without further purification. If necessary, it can be purified by vacuum distillation.

Logical Relationship for Acyl Chloride Formation and Subsequent Reactions

Caption: Conversion to acyl chloride and subsequent reactions.

Conclusion

The carboxylic acid group of this compound serves as a versatile handle for a variety of chemical transformations crucial in the synthesis of pharmaceuticals and other fine chemicals. Understanding the reactivity of this functional group, influenced by the methoxy and methyl substituents, allows for the strategic design of synthetic routes. This guide provides foundational knowledge, quantitative data where available, and detailed protocols to aid researchers in leveraging the synthetic potential of this important intermediate. Further research to establish comprehensive comparative data for various reaction conditions would be beneficial for process optimization.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. community.wvu.edu [community.wvu.edu]

- 3. youtube.com [youtube.com]

- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 6. athabascau.ca [athabascau.ca]

- 7. All about the 3-Methoxy 4-Methyl Methyl Benzoate [jaiswaminarayanmultichem.in]

- 8. prepchem.com [prepchem.com]

- 9. US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates - Google Patents [patents.google.com]

- 10. hepatochem.com [hepatochem.com]

- 11. Khan Academy [khanacademy.org]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. ch.ic.ac.uk [ch.ic.ac.uk]

- 14. from p-toluic acid to 3-Meo-4-methyl-amphetamine , Hive Methods Discourse [chemistry.mdma.ch]

role of methoxy and methyl groups in 3-Methoxy-4-methylbenzoic acid reactivity

An In-depth Technical Guide on the Role of Methoxy (B1213986) and Methyl Groups in 3-Methoxy-4-methylbenzoic Acid Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile aromatic carboxylic acid whose reactivity is intricately governed by the electronic and steric interplay of its three functional groups: the carboxylic acid, the methoxy group, and the methyl group. This technical guide provides a comprehensive analysis of how these substituents influence the molecule's reactivity in various chemical transformations, including reactions at the carboxylic acid moiety and on the aromatic ring. This document is intended to serve as a detailed resource, offering quantitative data, experimental protocols, and visual diagrams to elucidate the underlying chemical principles for professionals in research and drug development.

Introduction

This compound (CAS 7151-68-0) is a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Its chemical behavior is a result of the combined effects of its substituents on the benzene (B151609) ring. Understanding these effects is crucial for predicting reaction outcomes, optimizing reaction conditions, and designing novel synthetic pathways.

-

Carboxylic Acid Group (-COOH): This group is electron-withdrawing and deactivating towards electrophilic aromatic substitution, directing incoming electrophiles to the meta position. It is the primary site for nucleophilic acyl substitution reactions.

-

Methoxy Group (-OCH₃) at C3: The methoxy group exhibits a dual electronic nature. It is electron-withdrawing through the inductive effect (-I) due to the high electronegativity of the oxygen atom. Conversely, it is strongly electron-donating through the resonance effect (+M) by delocalizing its lone pair of electrons into the aromatic ring.[3]

-

Methyl Group (-CH₃) at C4: The methyl group is a weak electron-donating group through both inductive effects (+I) and hyperconjugation. It is an activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions.

This guide will dissect these effects in the context of the molecule's acidity and its participation in key organic reactions.

Electronic Effects and Acidity

The acidity of a substituted benzoic acid is a direct measure of the electronic effects of the substituents on the stability of the carboxylate anion. Electron-withdrawing groups stabilize the anion, increasing acidity (lower pKa), while electron-donating groups destabilize it, decreasing acidity (higher pKa).[4]

The Hammett equation, log(K/K₀) = σρ, provides a quantitative measure of these electronic effects, where σ is the substituent constant. A positive σ value indicates an electron-withdrawing group, and a negative σ value signifies an electron-donating group.[5]

Data Presentation: Acidity and Substituent Effects

| Compound | Substituent(s) | pKa Value | Hammett Constant (σ) |

| Benzoic Acid | -H | 4.20 | 0.00 |

| This compound | 3-OCH₃, 4-CH₃ | 4.25 (Predicted) [6] | - |

| 3-Methoxybenzoic Acid | 3-OCH₃ | 4.10[7] | σ_meta_ = +0.115[5] |

| 4-Methoxybenzoic Acid | 4-OCH₃ | 4.50[7] | σ_para_ = -0.268[5] |

| 3-Methylbenzoic Acid | 3-CH₃ | 4.30[7] | σ_meta_ = -0.069[5] |

| 4-Methylbenzoic Acid | 4-CH₃ | 4.40[7] | σ_para_ = -0.170[5] |

In this compound, the methoxy group is meta to the carboxyl group, where its electron-withdrawing inductive effect (+σ_meta_) slightly dominates its resonance effect, tending to increase acidity.[3] Conversely, the methyl group is para to the carboxyl group, where its electron-donating effect (-σ_para_) decreases acidity.[7] The predicted pKa of 4.25 suggests that the combined electron-donating character of the methyl group slightly outweighs the meta-directing inductive effect of the methoxy group, making it a slightly weaker acid than benzoic acid.

Caption: Electronic effects influencing the acidity of this compound.

Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution

The reactivity of the benzene ring towards electrophiles is determined by the balance between the activating effects of the methoxy and methyl groups and the deactivating effect of the carboxylic acid group. Both -OCH₃ and -CH₃ are ortho, para-directing activators, while -COOH is a meta-directing deactivator.

In this compound:

-

-OCH₃ group (at C3) directs to positions 2, 4, and 6. Position 4 is occupied.

-

-CH₃ group (at C4) directs to positions 3 and 5. Position 3 is occupied.

-

-COOH group (at C1) directs to positions 3 and 5. Position 3 is occupied.

The directing effects strongly converge on positions 2 and 5. The methoxy group is a stronger activating group than the methyl group. Therefore, the position ortho to the methoxy group (C2) and the position ortho to the methyl group and meta to the methoxy group (C5) are the most likely sites for substitution. Steric hindrance from the adjacent carboxylic acid might slightly disfavor position 2.

Caption: Directing effects in the electrophilic aromatic substitution of the molecule.

Experimental Protocol: Nitration of a Substituted Benzoic Acid (Adapted)

-

Preparation: In a flask, cool 10 mL of concentrated sulfuric acid to 0°C in an ice-salt bath.

-

Addition of Substrate: Slowly add the this compound to the cold sulfuric acid while stirring, ensuring the temperature remains below 10°C.

-

Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by carefully adding 3.0 mL of concentrated nitric acid to 3.0 mL of concentrated sulfuric acid, keeping the mixture cool.

-

Reaction: Add the nitrating mixture dropwise to the substrate solution, maintaining the reaction temperature below 15°C. After the addition is complete, allow the mixture to stir for an additional 15-30 minutes.

-

Quenching: Slowly pour the reaction mixture onto 100 g of crushed ice with continuous stirring.

-

Isolation: Collect the precipitated product by vacuum filtration, wash thoroughly with cold water, and dry.

-

Purification: The crude product can be further purified by recrystallization from an ethanol/water mixture.

Reactivity of the Carboxylic Acid Group

The carboxylic acid group undergoes typical reactions such as esterification, reduction, and conversion to acid chlorides. The electronic nature of the ring substituents influences the electrophilicity of the carbonyl carbon. The net electron-donating character of the 3-methoxy and 4-methyl groups slightly reduces the electrophilicity of the carbonyl carbon compared to unsubstituted benzoic acid.

Experimental Protocol: Fischer Esterification

The following protocol describes the synthesis of methyl 3-methoxy-4-methylbenzoate.[10]

-

Setup: To a round-bottom flask, add this compound and an excess of methanol.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid, to the flask.

-

Reflux: Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After cooling, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).

-

Extraction: Extract the ester into an organic solvent (e.g., diethyl ether or ethyl acetate).

-